molecular formula C19H19N3O5S B2746189 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 864976-71-6

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2746189
CAS No.: 864976-71-6
M. Wt: 401.44
InChI Key: CWJSZLLFJZOSCF-VXPUYCOJSA-N
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Description

The compound N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a benzothiazole derivative featuring a nitro group at the 6-position, a 2-methoxyethyl substituent on the dihydrobenzothiazole ring, and a 3-phenoxypropanamide side chain. Its Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which influences intermolecular interactions and electronic properties. Key functional groups include:

  • Nitro group: Electron-withdrawing, enhancing electrophilicity of the benzothiazole ring.
  • 2-Methoxyethyl group: Polar substituent improving solubility in organic solvents.
  • Phenoxypropanamide: Aromatic and amide functionalities enabling hydrogen bonding and π-π stacking .

Synthetic routes likely involve condensation of a nitro-substituted benzothiazole precursor with 3-phenoxypropanoyl chloride, followed by purification via crystallization. Structural confirmation would employ X-ray crystallography (using tools like SHELXL ) and spectroscopic methods (¹H/¹³C NMR, IR).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-12-10-21-16-8-7-14(22(24)25)13-17(16)28-19(21)20-18(23)9-11-27-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSZLLFJZOSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the benzo[d]thiazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is formed by reacting the nitrobenzo[d]thiazole derivative with an appropriate aldehyde under basic conditions.

    Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the ylidene intermediate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide exhibits promising biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. This could be explored further in the context of drug development for treating infections.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
  • Cancer Research : Benzothiazole derivatives have been studied for their anticancer activities. The unique structural features of this compound could lead to the development of novel anticancer agents.

Pharmacological Applications

The unique structural characteristics of this compound open avenues for various pharmacological applications:

  • Drug Development : Given its potential biological activities, this compound can be a lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases or cancer.
  • Material Science : The compound's unique chemical structure may lend itself to applications in material science, particularly in developing new polymers or coatings with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole Family

Compound A : N-[(2Z)-6-Ethyl-3-Methyl-1,3-Benzothiazol-2(3H)-ylidene]-3-(Phenylsulfonyl)propanamide
  • Substituents : 6-Ethyl, 3-methyl, and phenylsulfonyl groups.
  • Key Differences: The phenylsulfonyl group (vs. phenoxy in the target compound) is bulkier and more electron-withdrawing, reducing solubility in polar solvents. Ethyl and methyl groups (vs. nitro and 2-methoxyethyl) lack strong electronic effects, making Compound A less reactive in electrophilic substitution.
Compound B : N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Core Structure : Benzamide (vs. benzothiazole).
  • Functional Groups : Hydroxyl and tertiary alcohol groups act as N,O-bidentate ligands for metal catalysis.
  • Comparison :
    • The target compound’s nitro group may similarly direct metal coordination, but its benzothiazole core offers conjugated π-system advantages in catalysis or photochemical applications.

Heterocyclic Systems with Similar Functional Groups

Compound C : 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl) Semicarbazide
  • Core : 1,2,4-Triazole with semicarbazide.
  • Comparison: Triazoles are more electron-rich than benzothiazoles, favoring nucleophilic reactions.

Electronic and Solubility Profiles

Parameter Target Compound Compound A Compound B
Electron-Withdrawing Groups Nitro (-NO₂) Phenylsulfonyl (-SO₂Ph) None
Solubility Moderate (polar solvents) Low (non-polar solvents) High (due to -OH group)
Hydrogen Bonding Amide C=O, nitro O Sulfonyl O Amide C=O, hydroxyl O
Therapeutic Potential Antimicrobial (inferred) Enzyme inhibition Metal catalysis

Crystallographic and Spectroscopic Insights

  • X-ray Analysis : The target compound’s planar benzothiazole core and Z-configuration would resemble Compound A’s structure, resolved via SHELX or ORTEP-3 . Hydrogen bonding between the amide NH and nitro oxygen could form R₂²(8) motifs (as per graph-set analysis ), influencing crystal packing.
  • Spectral Data: IR: Nitro asymmetric stretch (~1520 cm⁻¹), amide C=O (~1680 cm⁻¹) . ¹H NMR: Phenoxy aromatic protons (~6.8–7.5 ppm), methoxyethyl protons (~3.3–3.7 ppm) .

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C19H19N3O4S2
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or cell membranes, disrupting their function.

Key Findings :

  • In vitro studies have shown that similar benzothiazole compounds possess activity against various bacterial strains and fungi.
StudyMicrobial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CC. albicans12

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Mechanism of Action :

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It activates caspases leading to programmed cell death.

Case Study :
A study involving human cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)Type of Cancer
HeLa10Cervical
MCF78Breast

Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Evidence :
A study showed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptor activity influencing cellular signaling pathways related to growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of nitro-substituted benzothiazole precursors with phenoxypropanamide derivatives. Key steps require precise temperature control (e.g., 60–80°C for nitro-group stability) and anhydrous conditions to avoid hydrolysis. Optimization can employ statistical experimental design (e.g., factorial design) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For reproducibility, monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY for stereochemistry), FT-IR (to confirm nitro and carbonyl groups), and X-ray crystallography (for Z-configuration validation). Computational tools like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Polar solvents (DMF, DMSO) are recommended for spectroscopic analysis due to the compound’s low solubility in non-polar media .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding poses in target proteins (e.g., EGFR kinase).

Use QSAR models to correlate substituent effects (e.g., methoxyethyl group) with activity.

Apply reaction path search algorithms (e.g., GRRM) to predict feasible synthetic routes for novel derivatives. Cross-validate predictions with experimental synthesis .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Methodological Answer :

  • Systematic error analysis : Check purity (HPLC ≥95%), solvent effects, and cell-line viability.
  • Meta-analysis : Compare results with structurally similar benzothiazoles (e.g., ethyl 2-{2-[(E)-N'-...}benzoate derivatives).
  • Theoretical alignment : Reconcile discrepancies using computational models (e.g., MD simulations for protein-ligand dynamics) .

Q. How can AI-driven platforms optimize reaction scalability and process control?

  • Methodological Answer : Integrate COMSOL Multiphysics for reactor simulations (heat/mass transfer) and machine learning (TensorFlow, PyTorch) to predict optimal conditions (e.g., flow rates, catalyst recycling). AI tools like AlphaFold may also aid in target identification for derivatives. Validate with pilot-scale batch reactions under DOE-guided parameters .

Q. What advanced techniques elucidate the mechanism of nitro-group participation in pharmacological activity?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁵N-labeled nitro groups in kinetic isotope effect (KIE) studies.
  • Electrochemical analysis : Cyclic voltammetry to assess nitro-reduction potentials.
  • In silico metabolomics : Predict metabolites (e.g., nitroso intermediates) using software like MetaDrug .

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